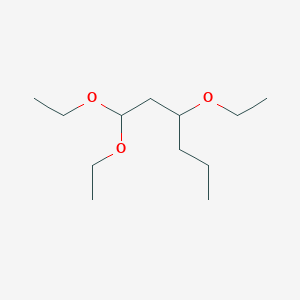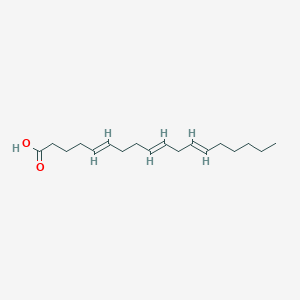
5,9,12-Octadecatrienoic acid
Overview
Description
5,9,12-Octadecatrienoic acid is a carboxylic acid composed of 18 carbon atoms and three cis double bonds . It is a polyunsaturated fatty acid whose molecule has an 18-carbon unbranched backbone with three double bonds .
Molecular Structure Analysis
The molecular formula of this compound is C18H30O2 . It has an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 384.8±11.0 °C at 760 mmHg, and a flash point of 281.7±14.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 13 freely rotating bonds .Scientific Research Applications
Dietary and Pharmaceutical Applications : γ-Linolenic acid, a form of 5,9,12-Octadecatrienoic acid, has significant importance in dietary and pharmaceutical applications. It necessitates the distinction between different forms of octadecatrienoic acids for accurate screening in various species (Aitzetmüller, Werner, & Tsevegsüren, 1993).
Skin Health : Topical application of certain metabolites of columbinic acid, a form of this compound, showed significant effects on rat skin, indicating potential therapeutic applications for skin conditions (Elliott, Morrison, Sprecher, & Needleman, 1985).
Platelet Metabolism : Human platelets can metabolize 6,9,12-Octadecatrienoic acid into various hydroxy acids, revealing insights into the role of this fatty acid in human biochemistry (Hamberg, 1983).
Anti-inflammatory and Cardiovascular Benefits : 9,12,15-Octadecatrienoic acid, derived from plants, has been linked with cardiovascular-protective, anti-inflammatory, anti-cancer, and other therapeutic properties. It's particularly noted for its role in reducing blood clots and its potential in treating metabolic syndromes (Parvathi et al., 2022).
Jasmonic Acid Precursor : Allene oxide cyclase (AOC), using this compound derivatives, plays a critical role in the biosynthesis of jasmonic acid, a plant hormone. This indicates the fatty acid's importance in plant metabolism (Ziegler, Hamberg, Miersch, & Parthier, 1997).
Stress Response in Plants : Specific forms of this compound play a role in plant response to stress, indicating their importance in plant defense mechanisms (Koch, Hoskovec, & Boland, 2002).
Properties
IUPAC Name |
(5E,9E,12E)-octadeca-5,9,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHFNIKBKZGRP-JRVLCRGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-97-3 | |
| Record name | 5,9,12-Octadecatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




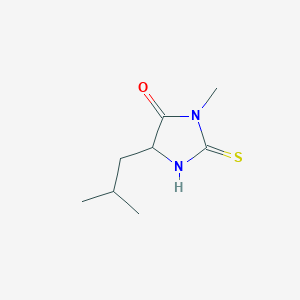

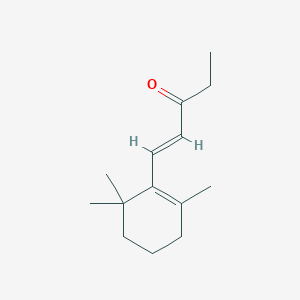
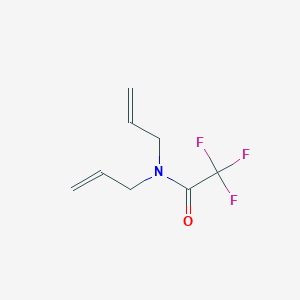

![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)




